molecular formula C20H22N2O6S B11507185 6-ethyl 8-methyl 5-amino-7-(3-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

6-ethyl 8-methyl 5-amino-7-(3-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

Cat. No.: B11507185
M. Wt: 418.5 g/mol
InChI Key: OESLYPLYPBHMLP-UHFFFAOYSA-N
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Description

6-ethyl 8-methyl 5-amino-7-(3-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is a complex organic compound that belongs to the thiazolopyridine family This compound is characterized by its unique structure, which includes multiple functional groups such as amino, methoxy, and carboxylate groups

Preparation Methods

The synthesis of 6-ethyl 8-methyl 5-amino-7-(3-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate involves several steps. One common synthetic route includes the following steps:

    Formation of the Thiazolopyridine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyridine core.

    Functional Group Introduction:

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.

Chemical Reactions Analysis

6-ethyl 8-methyl 5-amino-7-(3-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide, to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, using reagents like alkyl halides or acyl chlorides.

    Esterification and Hydrolysis: The carboxylate groups can undergo esterification to form esters or hydrolysis to revert to carboxylic acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-ethyl 8-methyl 5-amino-7-(3-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-ethyl 8-methyl 5-amino-7-(3-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 6-ethyl 8-methyl 5-amino-7-(3-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate include other thiazolopyridine derivatives. These compounds share the thiazolopyridine core but differ in the substituents attached to the core structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Some similar compounds include:

Properties

Molecular Formula

C20H22N2O6S

Molecular Weight

418.5 g/mol

IUPAC Name

6-O-ethyl 8-O-methyl 5-amino-7-(3-methoxyphenyl)-2-methyl-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

InChI

InChI=1S/C20H22N2O6S/c1-5-28-20(25)14-13(11-7-6-8-12(9-11)26-3)15(19(24)27-4)18-22(16(14)21)17(23)10(2)29-18/h6-10,13H,5,21H2,1-4H3

InChI Key

OESLYPLYPBHMLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=O)C(SC2=C(C1C3=CC(=CC=C3)OC)C(=O)OC)C)N

Origin of Product

United States

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